3-(2-Thienyl)-L-alanine

Descripción

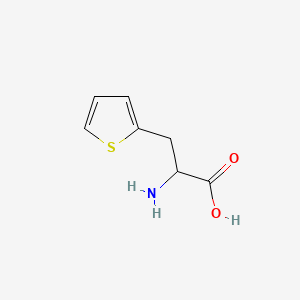

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOFYLAWDLQMBZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177100 | |

| Record name | 3-(2-Thienyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22574-47-6, 22951-96-8 | |

| Record name | 3-(2-Thienyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022574476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-2-Thienyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022951968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-2-Thienyl-L-alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(2-Thienyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-THIENYL)-L-ALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-2-THIENYL-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EMW41BM77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, biochemistry, and organic synthesis. Its structural similarity to the essential amino acid L-phenylalanine, coupled with the presence of a thiophene (B33073) ring, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and analysis, as well as its notable biological activities.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₇H₉NO₂S | [1][2] |

| Molecular Weight | 171.22 g/mol | [1][2] |

| Melting Point | 255-263 °C (decomposition) | [3] |

| Optical Activity | [α]20/D −30.5±1.5°, c = 1% in H₂O | |

| Purity | ≥98.0% (TLC), >97.0% (HPLC) | [4][5] |

| Solubility | Slightly soluble in water. Soluble in 1 N NaOH. | [4] |

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, typical spectroscopic characteristics include:

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for the amine group (N-H stretching), the carboxylic acid group (C=O and O-H stretching), and the thiophene ring (C-H, C=C, and C-S stretching).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the protons on the thiophene ring, the α-proton, and the β-protons of the alanine (B10760859) side chain would be observed.

-

¹³C NMR: Resonances for the carbons of the thiophene ring, the carbonyl carbon, the α-carbon, and the β-carbon would be present.

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis

The synthesis of this compound can be approached through various methods, including both chemical and biotechnological routes. A common chemical approach involves the condensation of a thiophene-containing starting material with a protected alanine equivalent. One such method is the diethyl acetamidomalonate condensation .

General Protocol for Diethyl Acetamidomalonate Condensation (for related compounds):

-

Alkylation: Diethyl acetamidomalonate is deprotonated with a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then reacted with a 2-(halomethyl)thiophene (e.g., 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene) to introduce the thienyl group.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to acidic or basic hydrolysis to cleave the ester and acetamido groups, followed by decarboxylation upon heating to yield the racemic amino acid, 3-(2-Thienyl)-DL-alanine.

-

Chiral Resolution: The racemic mixture is then resolved to isolate the desired L-enantiomer. This can be achieved through various techniques, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent, such as dibenzoyl tartaric acid.[6]

A biotechnological approach has also been described, involving the transamination of 2-hydroxy-3-(2-thienyl)acrylic acid using L-aspartic or L-glutamic acid as an amino donor in the presence of a suitable enzyme.[7]

Purification

Purification of this compound is typically achieved through recrystallization . The choice of solvent is critical and depends on the solubility profile of the compound. A common strategy involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble and then allowing it to cool slowly. The pure crystals will precipitate out, leaving impurities in the mother liquor.

Analytical Methods

The purity and identity of this compound are commonly assessed using the following techniques:

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel or cellulose (B213188) plates.

-

Mobile Phase: A common mobile phase for amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).[8]

-

Visualization: Ninhydrin spray followed by heating is a standard method for visualizing amino acids on TLC plates, typically producing a purple spot.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase is required. For the analysis of 3-(2-Thienyl)-DL-alanine, a CHIRALPAK ZWIX(-) column has been reported.[9]

-

Mobile Phase: A polar phase mobile system, such as a mixture of methanol, tetrahydrofuran, and water with additives like formic acid and diethylamine, can be used.[9]

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for amino acids.

-

Biological Activity and Applications

This compound is a versatile molecule with several important applications in research and development.

Chiral Building Block in Organic Synthesis

As a chiral molecule, this compound serves as a valuable building block in the asymmetric synthesis of more complex molecules.[10] Its unique structure, combining the functionalities of an amino acid with the electronic properties of the thiophene ring, makes it an attractive starting material for the synthesis of novel heterocyclic compounds and pharmacologically active agents.[10]

Peptide Synthesis

This compound can be incorporated into peptide sequences to create peptidomimetics with altered conformations, stabilities, and biological activities.[3] Standard solid-phase or solution-phase peptide synthesis protocols can be employed, utilizing appropriate protecting groups for the amine and carboxylic acid functionalities.

Phenylalanine Antagonist

One of the most significant biological activities of this compound is its role as a competitive antagonist of L-phenylalanine. It is a known inhibitor of the enzyme phenylalanine hydroxylase, which is responsible for the conversion of phenylalanine to tyrosine. This inhibitory action has been studied in the context of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.

Visualizations

References

- 1. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. US20180290996A1 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]

- 7. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]

- 8. gavinpublishers.com [gavinpublishers.com]

- 9. 3-(2-Thienyl)-DL-alanine | DAICEL Chiral Application Search [search.daicelchiral.com]

- 10. nbinno.com [nbinno.com]

3-(2-Thienyl)-L-alanine structure and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to the essential amino acid L-phenylalanine, combined with the unique electronic properties of its thiophene (B33073) ring, makes it a valuable tool for probing biological systems and a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.

Molecular Structure and Formula

This compound, also known as (S)-2-amino-3-(thiophen-2-yl)propanoic acid, is an L-alanine derivative with a thienyl group attached to the β-carbon.

Molecular Formula: C7H9NO2S

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 171.22 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 255-263 °C (decomposes) | [4] |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 315.9 ± 32.0 °C at 760 mmHg | |

| Optical Activity | [α]20/D -30.5 ± 1.5° (c = 1 in H₂O) | [4] |

| CAS Number | 22951-96-8 | [4] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals, where stereochemistry plays a critical role in biological activity. Both chemical and enzymatic methods have been developed for its preparation.

Biotechnological Preparation via Transamination

A patented method describes the biotechnical preparation of L-thienylalanines from 2-hydroxy-3-thienyl-acrylic acids.[5] This process utilizes a transamination reaction, a key step in amino acid metabolism.

Experimental Protocol Outline:

-

Precursor Synthesis: The starting material, 2-hydroxy-3-thienyl-acrylic acid, is synthesized via the hydantoin (B18101) or azlactone route.[5]

-

Enzymatic Transamination: The enol form of 2-hydroxy-3-thienyl-acrylic acid is then transaminated to L-3-(2-thienyl)-alanine. This reaction is carried out in the presence of an amino donor, such as L-aspartic acid or L-glutamic acid, and a suitable transaminase enzyme.[5]

-

Purification: The final product, this compound, is purified from the reaction mixture using standard techniques such as chromatography.

Caption: Biotechnological synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[6] Its incorporation into peptide chains or as a starting material for heterocyclic compounds can significantly influence the pharmacological properties of the final molecule.

Role as a Phenylalanine Antagonist

3-(2-Thienyl)-DL-alanine has been identified as a phenylalanine antagonist.[1] This antagonistic activity is of interest in studying metabolic pathways involving phenylalanine and in the development of therapies for conditions where phenylalanine levels are dysregulated.

Mechanism of Action:

While a detailed signaling pathway is not fully elucidated in the provided search results, the antagonistic effect likely stems from its structural mimicry of phenylalanine. This allows it to interact with enzymes and transporters that normally bind to phenylalanine, thereby inhibiting its normal function. One such enzyme is phenylalanine hydroxylase , which is involved in the conversion of phenylalanine to tyrosine. This compound can act as a competitive inhibitor of this enzyme.

Caption: Antagonistic action on Phenylalanine Hydroxylase.

Use in Peptide Synthesis

The unique properties of this compound make it an attractive candidate for incorporation into peptides. The thiophene ring can introduce conformational constraints, alter electronic properties, and provide a site for further chemical modification, potentially leading to peptides with enhanced biological activity, stability, or receptor selectivity.[6]

Conclusion

This compound is a non-proteinogenic amino acid with significant potential in chemical synthesis and drug discovery. Its well-defined structure and physicochemical properties, coupled with established synthetic routes, make it a readily accessible tool for researchers. Its role as a phenylalanine antagonist and its utility as a building block for novel pharmaceuticals underscore its importance in the ongoing quest for new and improved therapeutic agents. Further research into its biological mechanisms of action and the exploration of its incorporation into a wider range of molecular scaffolds are likely to unveil even more applications for this versatile compound.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound ≥98.0% (TLC) | 22951-96-8 [sigmaaldrich.com]

- 5. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

The Biological Activity of 3-(2-Thienyl)-L-alanine in Cellular Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-L-alanine (THA) is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl group is replaced by a thiophene (B33073) ring. This modification confers unique biochemical properties, making it a valuable tool in biochemical research and a potential scaffold in drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound in cellular systems, with a focus on its enzymatic interactions, cellular metabolism, and the experimental methodologies used to elucidate these functions.

Core Biological Activity: Interaction with Phenylalanine Hydroxylase

The most well-documented biological activity of this compound at the cellular level is its interaction with phenylalanine hydroxylase (PAH). PAH is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to tyrosine. THA acts as both a competitive substrate analogue and an activator of human PAH.

Quantitative Analysis of Enzyme Kinetics and Transport Inhibition

The interaction of THA with PAH and its effect on phenylalanine transport have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Phenylalanine Hydroxylase by β-2-Thienyl-DL-alanine

| Parameter | Liver Phenylalanine Hydroxylase | Kidney Phenylalanine Hydroxylase |

| Apparent Km (without inhibitor) | 0.61 mM | 0.50 mM |

| Apparent Km (with 24 mM β-2-thienyl-DL-alanine) | 2.70 mM | 1.60 mM |

| Vmax | No significant change | No significant change |

Data from a study on rat liver and kidney homogenates.

Table 2: In Vivo Effects and Intestinal Transport Inhibition of β-2-Thienyl-DL-alanine

| Experiment | Parameter | Result |

| Single Dose In Vivo | Inhibition of Phenylalanine Hydroxylase | No inhibition observed (2 mmol/kg dose) |

| Repeated Injections (4 days) | Phenylalanine Hydroxylase Activity | Decline to ~40% of control |

| Intestinal Perfusion | Ki for Phenylalanine Transport Inhibition | 81 mM |

In vivo data from studies in rats.

Cellular Metabolism of this compound

In vitro studies using mouse heart and sarcoma T-241 cell cultures have shown that 3-(2-Thienyl)-DL-alanine can undergo transamination.[1] Normal heart cells were able to transaminate between β-2-thienyl-DL-alanine and phenylpyruvate to form L-phenylalanine, which could then block the toxic effects of the remaining THA.[1] In contrast, sarcoma cells lacked this metabolic capability.[1] The product of THA transamination is β-2-thienylpyruvic acid.[1]

Signaling Pathways

Current scientific literature has not extensively documented the direct modulation of specific intracellular signaling pathways by this compound. Its primary known mechanism of action is centered on its interaction with phenylalanine hydroxylase. Downstream metabolic changes resulting from the altered activity of this enzyme could theoretically influence cellular signaling, but this has not been the focus of published research.

Experimental Protocols

In Vitro Phenylalanine Hydroxylase Activity Assay

This protocol is a generalized procedure based on common methods for determining PAH activity.

1. Preparation of Reagents:

-

Assay Buffer: 0.15 M sodium-potassium phosphate (B84403) buffer (pH 6.9).

-

Substrate Solution: L-phenylalanine solution (e.g., 1 mM). For kinetic studies, a range of concentrations is prepared.

-

Cofactor Solution: Biopterin solution, often with a reducing agent like dithioerythritol (B556865) (DTT) (e.g., 2 mM).

-

Activator/Component Solution: Lysolecithin solution (e.g., 1 mM).

-

Enzyme Preparation: Supernatant from homogenized liver or kidney tissue, or purified PAH enzyme.

-

Stop Solution: Acetic acid or other protein precipitating agent.

-

(Optional) Radiolabeled Substrate: [14C]phenylalanine for radiometric detection.

2. Assay Procedure:

-

Prepare a standard assay mixture containing the assay buffer, dithioerythritol, L-phenylalanine (and [14C]phenylalanine if applicable), and lysolecithin.

-

To test the effect of this compound, add it to the assay mixture at the desired concentration.

-

Initiate the reaction by adding the enzyme preparation to the assay mixture.

-

Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a specific time period during which the reaction is linear.

-

Stop the reaction by adding the stop solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the product, tyrosine, using methods such as high-performance liquid chromatography (HPLC) with fluorescence detection or by quantifying the radiolabeled tyrosine if a radiolabeled substrate was used.

3. Data Analysis:

-

Calculate the rate of tyrosine formation.

-

For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax in the presence and absence of the inhibitor.

In Vivo Inhibition of Phenylalanine Hydroxylase

This is a generalized protocol based on rodent studies.

1. Animal Model:

-

Use a suitable animal model, such as rats.

2. Administration of this compound:

-

For acute studies, administer a single dose of THA (e.g., 2 mmol/kg) via an appropriate route (e.g., intraperitoneal injection).

-

For chronic studies, administer repeated injections over a set period (e.g., daily for 4 days).

3. Sample Collection:

-

At the end of the study period, euthanize the animals and collect liver and kidney tissues.

4. Enzyme Activity Measurement:

-

Homogenize the collected tissues and prepare a supernatant containing the enzyme extract.

-

Measure the phenylalanine hydroxylase activity in the tissue homogenates using the in vitro assay described above.

5. Data Analysis:

-

Compare the enzyme activity in the THA-treated group to a control group that received a vehicle control.

Intestinal Perfusion for Amino Acid Absorption

This is a generalized in vivo protocol to study the intestinal absorption of amino acids.

1. Animal Preparation:

-

Anesthetize the animal (e.g., a rat).

-

Surgically expose a segment of the small intestine (e.g., jejunum).

-

Cannulate the proximal and distal ends of the intestinal segment.

2. Perfusion Solution:

-

Prepare a perfusion solution containing a known concentration of L-phenylalanine and a non-absorbable marker (e.g., phenol (B47542) red) in a physiologically buffered saline solution.

-

For inhibition studies, include various concentrations of this compound in the perfusion solution.

3. Perfusion Procedure:

-

Perfuse the intestinal segment with the prepared solution at a constant flow rate.

-

Collect the perfusate from the distal cannula.

4. Sample Analysis:

-

Measure the concentrations of L-phenylalanine and the non-absorbable marker in the initial perfusion solution and the collected perfusate.

5. Data Analysis:

-

Calculate the amount of L-phenylalanine absorbed from the intestinal segment based on the change in its concentration relative to the non-absorbable marker.

-

Determine the inhibitory constant (Ki) of THA by analyzing the effect of different concentrations of THA on the rate of phenylalanine absorption.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Interaction of this compound with Phenylalanine Hydroxylase.

Caption: General Experimental Workflow for Studying THA's Biological Activity.

References

Mechanism of Action for 3-(2-Thienyl)-L-alanine as a Phenylalanine Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 3-(2-Thienyl)-L-alanine (THA), a potent phenylalanine antagonist. By competitively inhibiting key enzymatic and transport processes, THA disrupts phenylalanine metabolism and homeostasis. This document consolidates quantitative data, details experimental methodologies for studying its effects, and visualizes the involved biochemical pathways. The primary mechanisms of THA's antagonism include the competitive inhibition of phenylalanine hydroxylase (PAH), interference with intestinal phenylalanine transport, and its incorporation into proteins, leading to the synthesis of labile, non-functional proteins. These actions make THA a valuable research tool for studying phenylketonuria (PKU) and other conditions related to phenylalanine metabolism.

Core Mechanisms of Phenylalanine Antagonism

This compound acts as a phenylalanine antagonist through a multi-faceted approach, primarily targeting three critical aspects of phenylalanine metabolism and utilization:

-

Competitive Inhibition of Phenylalanine Hydroxylase (PAH): THA directly competes with phenylalanine for the active site of PAH, the enzyme responsible for converting phenylalanine to tyrosine. This inhibition reduces the production of tyrosine, a precursor for several important neurotransmitters and melanin.

-

Inhibition of Phenylalanine Transport: THA competitively inhibits the transport of phenylalanine across biological membranes, including the intestinal epithelium. This reduces the systemic absorption of dietary phenylalanine.

-

Incorporation into Proteins: As an amino acid analog, THA can be mistakenly incorporated into polypeptide chains during protein synthesis in place of phenylalanine. This leads to the formation of structurally altered and often non-functional, labile proteins, which are prone to degradation.

Quantitative Data on Antagonistic Activity

The antagonistic properties of this compound have been quantified in various studies. The following tables summarize the key kinetic parameters.

| Enzyme/Transporter | Organism/Tissue | Parameter | Value | Condition | Reference |

| Phenylalanine Hydroxylase | Rat Liver | Apparent Km (Phenylalanine) | 0.61 mM | No Inhibitor | [1] |

| Phenylalanine Hydroxylase | Rat Liver | Apparent Km (Phenylalanine) | 2.70 mM | 24 mM β-2-thienyl-dl-alanine | [1] |

| Phenylalanine Hydroxylase | Rat Kidney | Apparent Km (Phenylalanine) | 0.50 mM | No Inhibitor | [1] |

| Phenylalanine Hydroxylase | Rat Kidney | Apparent Km (Phenylalanine) | 1.60 mM | 24 mM β-2-thienyl-dl-alanine | [1] |

| Intestinal Phenylalanine Transport | Rat Intestine | Ki | 81 mM | Competitive Inhibition | [1] |

Table 1: Quantitative data on the inhibition of phenylalanine hydroxylase and intestinal transport by this compound.

Signaling Pathways and Downstream Effects

The antagonistic actions of this compound on phenylalanine metabolism have significant downstream consequences on various cellular signaling pathways.

Neurotransmitter Synthesis Pathway

The inhibition of phenylalanine hydroxylase by THA directly impacts the synthesis of catecholamine neurotransmitters. By reducing the conversion of phenylalanine to tyrosine, the availability of the precursor for dopamine, norepinephrine, and epinephrine (B1671497) is diminished.

References

Solubility profile of 3-(2-Thienyl)-L-alanine in aqueous and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-(2-Thienyl)-L-alanine, a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. Due to its structural similarity to phenylalanine, this compound serves as a valuable building block in peptide synthesis and as a pharmacological tool.[1] Understanding its solubility in various solvent systems is critical for its application in drug development, biochemical assays, and synthetic chemistry.

Physicochemical Properties

This compound is an amino acid derivative with a thiophene (B33073) moiety replacing the phenyl group of phenylalanine.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂S | [2] |

| Molecular Weight | 171.22 g/mol | [2] |

| Melting Point | 255-263 °C (decomposes) | [3] |

| Appearance | White to off-white crystalline powder | [4] |

Aqueous Solubility

The solubility of this compound in aqueous systems has been reported, although values can vary between its stereoisomers. It is generally described as slightly soluble in water.[5][6][7]

| Solvent | Isomer | Solubility | Conditions | Reference |

| Water | L-isomer | 2 mg/mL (11.68 mM) | Requires sonication | [8] |

| Water | D-isomer | ≥ 5 mg/mL (29.20 mM) | Saturation unknown | [9] |

Organic Solvent Solubility

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in peer-reviewed literature. Generally, like other amino acids, its solubility in non-polar organic solvents is expected to be low. However, solubility is likely to be higher in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), and in protic solvents like methanol (B129727) and ethanol, particularly with heating or pH adjustment.

| Solvent | Solubility |

| Methanol | Data not readily available |

| Ethanol | Data not readily available |

| Isopropanol | Data not readily available |

| Acetone | Data not readily available |

| Dimethyl Sulfoxide (DMSO) | Data not readily available |

| Tetrahydrofuran (THF) | Data not readily available |

The lack of readily available data underscores the need for experimental determination of the solubility of this compound in various organic solvents to support its diverse applications.

Experimental Protocols for Solubility Determination

Several established methods can be employed to determine the solubility of this compound. The choice of method depends on the required accuracy, the solvent system, and the available equipment.

Gravimetric Method

This is a common and straightforward method for determining solubility.[10]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The saturated solution is filtered to remove the undissolved solid.

-

Solvent Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven).

-

Quantification: The container with the dried residue is weighed, and the mass of the dissolved solid is determined. The solubility is then calculated.

UV-Visible Spectrophotometry

This method is suitable for compounds with a chromophore, such as the thiophene ring in this compound.

-

Standard Curve Generation: A series of solutions of known concentrations of this compound in the solvent of interest are prepared. The absorbance of these solutions is measured at the wavelength of maximum absorbance (λmax) to generate a standard curve (absorbance vs. concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution and Measurement: After filtration, a precise volume of the saturated solution is diluted with the solvent to bring the absorbance within the linear range of the standard curve. The absorbance of the diluted solution is then measured.

-

Concentration Determination: The concentration of the diluted sample is determined from the standard curve, and the original concentration of the saturated solution is calculated by accounting for the dilution factor.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for solubility determination and a hypothetical biosynthetic pathway.

Signaling Pathways and Biochemical Roles

While this compound is utilized in biochemical research, for instance, in studies of enzyme kinetics and protein structure-function relationships, specific signaling pathways in which it is a direct modulator are not well-documented in the available literature.[1] Its primary role in research has been as a structural analogue of phenylalanine to probe biological systems. For example, it has been used to study the effects on bacterial growth.

It is important to distinguish this from the known roles of its parent amino acid, L-alanine, which has been shown to influence signaling pathways related to insulin (B600854) secretion and to protect pancreatic beta-cells from apoptosis. However, direct evidence of this compound participating in these or other specific signaling cascades in mammalian systems is currently limited.

Conclusion

This compound is a compound of considerable interest with established applications in synthetic and medicinal chemistry. While its aqueous solubility is qualitatively and, to some extent, quantitatively characterized, a comprehensive profile of its solubility in common organic solvents is lacking. The experimental protocols outlined in this guide provide a framework for researchers to systematically determine these crucial parameters. Further investigation into its solubility and its potential roles in biological pathways will undoubtedly expand its utility in drug discovery and biochemical research.

References

- 1. nbinno.com [nbinno.com]

- 2. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:22951-96-8 | Chemsrc [chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unlocking Proteomic Potential: A Technical Guide to the Discovery and Application of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to incorporate unnatural amino acids (UAAs) into proteins represents a landmark achievement in chemical biology and biotechnology. This powerful technology, known as genetic code expansion, allows for the site-specific installation of novel chemical functionalities, enabling precise control over protein structure and function. This guide provides an in-depth exploration of the historical milestones that led to the development of UAA technology, from early conceptualizations to the sophisticated methods employed today. It details the core experimental protocols for key techniques, including site-directed mutagenesis for codon reassignment, the selection and evolution of orthogonal translational machinery, and the bio-orthogonal chemistries used to label and manipulate UAA-containing proteins. Quantitative data on the efficiency of various incorporation methods are summarized, and critical experimental workflows are visualized to provide a clear understanding of the underlying principles. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the transformative potential of unnatural amino acids in their scientific endeavors, from fundamental biological studies to the development of next-generation therapeutics.

A Historical Perspective: From Concept to Codon

The journey of unnatural amino acids from a theoretical possibility to a cornerstone of modern biotechnology is a testament to decades of scientific ingenuity. While nature primarily utilizes a set of 20 canonical amino acids to construct proteins, scientists have long recognized the potential of expanding this chemical repertoire.

Early explorations into the plasticity of the genetic code began with the successful incorporation of amino acid analogs that could be charged by endogenous aminoacyl-tRNA synthetases (aaRSs). A pivotal moment in the field came in 1989 with the pioneering work of Peter G. Schultz and A. Richard Chamberlin, who independently reported the in vitro, site-specific incorporation of an unnatural amino acid into a protein.[1][2] This was achieved by chemically acylating a suppressor tRNA with the desired UAA and using an in vitro translation system to direct its incorporation in response to a nonsense (stop) codon.

The early 2000s marked another significant leap forward with the demonstration of site-specific incorporation of UAAs in living cells by Schultz and his colleagues.[3] This breakthrough was made possible by the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs . These pairs, often sourced from archaea, function independently of the host cell's translational machinery, ensuring that the UAA is exclusively charged onto the suppressor tRNA and not incorporated at other sense codons.[4] This foundational work laid the groundwork for the explosion of research and applications that have followed. The discovery of the 21st and 22nd genetically encoded amino acids, selenocysteine (B57510) and pyrrolysine, further highlighted nature's own ability to expand the genetic code, providing inspiration for further engineering efforts.[5][6]

Core Methodologies for Unnatural Amino Acid Incorporation

The site-specific incorporation of UAAs into proteins in vivo is a multi-step process that requires the careful orchestration of molecular biology and chemical synthesis. The most widely used method relies on the reassignment of a stop codon, typically the amber codon (UAG), to encode the UAA.

Site-Directed Mutagenesis for Codon Reassignment

The first step in incorporating a UAA at a specific site is to introduce a unique codon at that position in the gene of interest. The amber stop codon (UAG) is most commonly used due to its low natural abundance in many organisms.[7]

Experimental Protocol: Site-Directed Mutagenesis (QuikChange™ Method)

-

Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing a sense codon to TAG). The melting temperature (Tm) should be ≥ 78°C.

-

PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., PfuUltra) and the plasmid DNA containing the gene of interest as a template. The PCR cycling parameters are typically:

-

Initial denaturation: 95°C for 30 seconds.

-

12-18 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55°C for 1 minute.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final extension: 68°C for 7 minutes.

-

-

Template Digestion: Digest the parental, methylated DNA template by adding the DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1 hour.

-

Transformation: Transform the nicked, mutated plasmid into competent E. coli cells (e.g., XL1-Blue). The nicks in the plasmid will be repaired by the cellular machinery.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

The Orthogonal System: tRNA and Aminoacyl-tRNA Synthetase

The fidelity of UAA incorporation hinges on the orthogonality of the suppressor tRNA and its cognate aminoacyl-tRNA synthetase (aaRS). This means the orthogonal aaRS must not aminoacylate any endogenous tRNAs, and the orthogonal tRNA must not be a substrate for any endogenous aaRSs.

Workflow for Identifying and Evolving Orthogonal Pairs:

The process of identifying and engineering orthogonal aaRS/tRNA pairs is a critical aspect of genetic code expansion. It typically involves a combination of computational screening and directed evolution.

Experimental Protocol: Directed Evolution of an Aminoacyl-tRNA Synthetase

Directed evolution is a powerful technique to engineer aaRSs to recognize and charge a specific UAA. This often involves a multi-step selection process in E. coli.

-

Library Construction: Create a library of mutant aaRS genes. This can be achieved through error-prone PCR or by targeting specific residues in the amino acid binding pocket for saturation mutagenesis.

-

Positive Selection: Transform the aaRS library into E. coli cells containing the orthogonal tRNA, a reporter gene with an in-frame amber codon (e.g., chloramphenicol (B1208) acetyltransferase, cat), and the desired UAA in the growth medium. Only cells expressing an active aaRS that can charge the orthogonal tRNA with the UAA will survive on media containing chloramphenicol.

-

Negative Selection: To select against aaRS mutants that recognize canonical amino acids, introduce a toxic gene (e.g., barnase) with an in-frame amber codon. Grow the surviving cells from the positive selection in the absence of the UAA. Cells with aaRS mutants that can charge the orthogonal tRNA with a natural amino acid will express the toxic gene and be eliminated.

-

Iteration and Characterization: Repeat the positive and negative selection cycles to enrich for highly specific and efficient aaRS mutants. Isolate and sequence the genes of the surviving clones to identify the beneficial mutations.

Quantitative Analysis of UAA Incorporation

The efficiency of UAA incorporation can vary significantly depending on the specific UAA, the orthogonal pair, the expression host, and the location of the amber codon within the gene. Quantifying this efficiency is crucial for optimizing protein yields and interpreting experimental results.

| Incorporation Method | Host Organism | Typical Protein Yield (mg/L) | Incorporation Efficiency (%) | Reference(s) |

| Amber Suppression (pEVOL) | E. coli | 1-100 | 25-95 | [8] |

| Cell-Free Protein Synthesis | E. coli extract | 0.1-2.0 | 50-99 | [9] |

| Mammalian Cell Expression | HEK293, CHO | 0.1-10 | 10-60 | [7] |

| Frameshift Suppression | E. coli | 0.5-5 | 15-40 | [10] |

Note: Yields and efficiencies are highly dependent on the specific protein and UAA.

Bio-orthogonal Chemistry for Protein Labeling and Manipulation

Once a UAA with a unique chemical handle is incorporated into a protein, it can be selectively modified using bio-orthogonal "click" chemistry. These reactions are highly specific, proceed rapidly under physiological conditions, and do not interfere with native biological processes.

Synthesis of an Azide-Containing UAA: p-Azido-L-phenylalanine (pAzF)

The synthesis of UAAs is a critical first step. p-Azido-L-phenylalanine is a commonly used UAA for click chemistry.

Experimental Protocol: Synthesis of p-Azido-L-phenylalanine

A reliable synthesis of p-azido-L-phenylalanine can be achieved from L-phenylalanine.[11] The protocol involves the iodination of L-phenylalanine followed by a copper-catalyzed azidation. Care must be taken due to the potential explosive nature of the final product.[11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for labeling proteins containing an azide-functionalized UAA with a fluorescent probe, biotin, or other molecule containing a terminal alkyne.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 9. bundy.byu.edu [bundy.byu.edu]

- 10. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

The role of the thiophene ring in the function of modified amino acids.

An In-depth Technical Guide to the Role of the Thiophene (B33073) Ring in Modified Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of non-proteinogenic amino acids into peptides and drug molecules is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological profiles. Among the various modifying moieties, the thiophene ring stands out as a "privileged pharmacophore" due to its unique structural and electronic properties.[1][2] This technical guide provides a comprehensive overview of the role of the thiophene ring in the function of modified amino acids. It details how this five-membered heterocycle acts as a versatile tool for modulating peptide conformation, enhancing metabolic stability, and improving interactions with biological targets. We will explore its synthesis, applications as a bioisosteric replacement for phenyl rings, and its utility in creating enzyme inhibitors and diagnostic probes. This document consolidates key quantitative data, outlines detailed experimental protocols for synthesis, and provides visualizations to clarify complex relationships and workflows.

The Thiophene Ring: A Privileged Scaffold in Amino Acid Modification

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, offers a unique combination of properties that make it highly valuable in the design of modified amino acids.[3] Its incorporation can significantly alter the physicochemical and biological characteristics of peptides and proteins.[2][4]

Bioisosterism with the Phenyl Ring

One of the most powerful applications of the thiophene ring is as a bioisostere of the phenyl group.[5] Thiophene and benzene (B151609) share remarkable similarities in their physicochemical properties, such as boiling point and aromaticity, which allows for their substitution in drug candidates to modulate activity or ADME (absorption, distribution, metabolism, and excretion) properties.[6] The sulfur atom, however, introduces distinct electronic features and hydrogen bonding capabilities that can be exploited to optimize drug-receptor interactions.[7][8]

Physicochemical and Structural Impact

Incorporating a thiophene moiety into an amino acid side chain imparts several key features:

-

Conformational Rigidity: The rigid, planar structure of the thiophene ring can constrain the conformational freedom of the amino acid side chain and the peptide backbone, leading to more stable and predictable secondary structures. This is crucial for designing peptides with high receptor affinity and selectivity.[9]

-

Electronic Properties: The electron-rich nature of the thiophene ring allows it to participate in π-stacking interactions with aromatic residues in biological targets, such as enzymes and receptors.[8]

-

Metabolic Stability: The thiophene ring can enhance a peptide's resistance to enzymatic degradation compared to natural amino acids, prolonging its half-life in vivo. However, it's important to note that the thiophene ring itself can be metabolized, sometimes leading to reactive metabolites.[10]

-

Modulation of Solubility and Lipophilicity: The sulfur heteroatom alters the electronic distribution and potential for hydrogen bonding, which can be used to fine-tune the solubility and lipophilicity of the resulting peptide, impacting its pharmacokinetic profile.[2]

Applications in Drug Development and Research

Thiophene-modified amino acids are leveraged in various applications, from developing new therapeutics to creating advanced molecular probes for disease diagnosis.

Enzyme Inhibition

A significant application is in the design of potent and selective enzyme inhibitors. The thiophene ring can orient functional groups in a precise manner to interact with an enzyme's active site.

Case Study: D-Amino Acid Oxidase (DAO) Inhibition A series of thiophene-2-carboxylic and thiophene-3-carboxylic acids have been identified as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in schizophrenia.[11] Structural studies revealed that the thiophene ring of the inhibitors engages in tight π-stacking interactions with a key tyrosine residue (Tyr224) in the active site, leading to potent inhibition. This interaction displaces the tyrosine residue and closes a secondary pocket, a distinct mechanism compared to other DAO inhibitors.[11]

Fluorescent Probes for Disease Diagnosis

Amino acid-functionalized oligothiophenes, termed "proteophenes," have been developed as fluorescent ligands to detect disease-associated protein aggregates, such as those found in Alzheimer's disease.[12][13] The selectivity of these ligands for amyloid-β (Aβ) or tau protein aggregates is highly dependent on the specific amino acid functionality and its position along the thiophene backbone.[13] This highlights how the interplay between the thiophene scaffold and the amino acid side chain can be engineered for highly specific molecular recognition tasks.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on thiophene-modified molecules, illustrating their effects on biological activity and photophysical properties.

Table 1: Inhibitory Activity of Thiophene Carboxylic Acids against D-Amino Acid Oxidase (DAO)

| Compound Class | Substituent Position/Type | Key Interaction with DAO | Potency | Reference |

| Thiophene-2-carboxylic acids | Small substituents | π-stacking with Tyr224, closure of secondary pocket | Potent inhibitors | [11] |

| Thiophene-3-carboxylic acids | Small substituents | π-stacking with Tyr224, closure of secondary pocket | Potent inhibitors | [11] |

| Thiophene carboxylic acids | Large branched side chain | Steric hindrance, disruption of Tyr224 stacking | Markedly decreased potency | [11] |

Table 2: Photophysical Properties of Amino Acid-Functionalized Pentameric Oligothiophenes (Proteophenes)

| Proteophene Compound | Amino Acid Functionality | Absorption Max (λ_abs) in PBS | Emission Max (λ_em) in PBS | Reference |

| HS-84-E-E | Glutamic Acid | ~420 nm | ~545-550 nm | [13] |

| HS-84-K-K | Lysine | ~420 nm | ~575 nm | [13] |

| HS-84-Y-Y | Tyrosine | ~420 nm | ~545-550 nm | [13] |

| HS-84-V-V | Valine | ~420 nm | ~545-550 nm | [13] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-aminothiophenes, which are common precursors for thiophene-modified amino acids, via the Gewald reaction.

Synthesis of 2-Aminothiophene Precursors via Gewald Reaction

The Gewald aminothiophene synthesis is a versatile, multi-component reaction for preparing substituted 2-aminothiophenes.[3][5][14]

Objective: To synthesize an ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate intermediate.

Materials and Reagents:

-

Ethyl cyanoacetate (B8463686)

-

Elemental sulfur powder

-

Diethylamine (B46881) (as base catalyst)

-

Ethanol (B145695) (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Stirring hotplate

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol).

-

Addition of Sulfur: To this mixture, add elemental sulfur (0.06 mol) with continuous stirring at room temperature.

-

Catalyst Addition: Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture. An exothermic reaction may be observed.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature of 40–50°C for 4 hours.

-

Overnight Stirring: Allow the mixture to cool to room temperature and continue stirring overnight to ensure complete reaction.

-

Isolation: The product will precipitate out of the solution. Isolate the solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol. Recrystallize the dried precipitate from hot ethanol to obtain the pure ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.[14]

Conclusion

The thiophene ring is a powerful and versatile component in the design of modified amino acids for drug discovery and chemical biology. Its ability to act as a phenyl bioisostere, confer conformational stability, and engage in specific, high-affinity interactions with biological targets has led to the development of novel enzyme inhibitors and diagnostic agents.[1][11] The synthetic accessibility of thiophene derivatives, particularly through robust methods like the Gewald synthesis, ensures a continuous supply of novel building blocks for researchers.[5] As our understanding of structure-activity relationships deepens, the strategic incorporation of thiophene-containing amino acids will undoubtedly continue to be a key strategy in the development of next-generation therapeutics and advanced molecular tools.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. nbinno.com [nbinno.com]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. impactfactor.org [impactfactor.org]

A Technical Guide to the Commercial Availability and Synthesis of 3-(2-Thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid that serves as a critical building block in the synthesis of various pharmaceutical compounds and research chemicals. Its unique thiophene (B33073) moiety imparts distinct physicochemical properties, making it a valuable component in the design of novel therapeutics and bioactive molecules.[1] This technical guide provides a comprehensive overview of the commercial suppliers of this compound and details established synthetic routes for its preparation, including both classical resolution of a racemic mixture and an asymmetric approach. The information presented herein is intended to assist researchers and drug development professionals in sourcing and synthesizing this important compound.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes key information from several prominent suppliers. It is important to note that catalog numbers, available quantities, and pricing are subject to change, and researchers should consult the suppliers' websites for the most current information.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 88424 | ≥98.0% (TLC) | 50 mg, 250 mg, 1 g |

| Thermo Scientific Chemicals (Alfa Aesar) | This compound, 95% | AAH6331603 | 95% | 1 g, 5 g |

| Tokyo Chemical Industry (TCI) | This compound | T3475 | >97.0% (HPLC) | 1 g, 5 g |

| MedChemExpress | This compound | HY-W010738 | 99.79% | 1 g, 5 g |

| Simson Pharma Limited | This compound | OT58640000 | Custom Synthesis | Inquire |

| Santa Cruz Biotechnology | This compound | sc-254402 | Inquire | 1 g, 5 g |

Synthesis Routes

The synthesis of this compound can be accomplished through several methods. This guide details two primary approaches: a classical synthesis of the racemic mixture followed by chiral resolution, and a direct asymmetric synthesis using a chiral auxiliary.

Route 1: Racemic Synthesis via Diethyl Acetamidomalonate Condensation and Subsequent Resolution

This classical approach involves the synthesis of the racemic 3-(2-Thienyl)-DL-alanine, which is then resolved to isolate the desired L-enantiomer.

Logical Workflow for Racemic Synthesis and Resolution

Figure 1: Workflow for the synthesis of this compound via racemic synthesis and resolution.

This procedure is adapted from the general principles of the malonic ester synthesis of amino acids.

Step 1: Alkylation of Diethyl Acetamidomalonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl acetamidomalonate and stir until it is completely dissolved.

-

Add 2-(chloromethyl)thiophene dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude diethyl 2-acetamido-2-(2-thenyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude intermediate from the previous step, add a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours to effect both the hydrolysis of the ester and amide groups and the decarboxylation.

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the crude 3-(2-Thienyl)-DL-alanine.

-

Filter the crude product, wash with cold water, and then with ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-(2-Thienyl)-DL-alanine.

This protocol is based on the resolution method described in US Patent 2018/0290996 A1.

-

In a suitable reaction vessel, add β-2-thienyl-DL-alanine (10.0 g), dibenzoyl-D-tartaric acid (20.9 g), 200 mL of water, and 50 mL of acetic acid.

-

Heat the mixture to 60°C and stir for 1 hour.

-

Slowly cool the solution to room temperature and continue stirring for an additional hour.

-

The deposited salt of β-2-thienyl-L-alanine and dibenzoyl-D-tartaric acid is collected by filtration.

-

The obtained salt is then treated with a base (e.g., aqueous ammonia) to neutralize the tartaric acid and liberate the free L-amino acid.

-

The this compound is then isolated by filtration, washed, and dried. The optical purity can be confirmed by polarimetry.

Route 2: Asymmetric Synthesis via Schöllkopf Method

The Schöllkopf bis-lactim ether method allows for the direct asymmetric synthesis of α-amino acids.[2] This approach utilizes a chiral auxiliary, typically derived from valine, to direct the stereoselective alkylation of a glycine (B1666218) unit.

Logical Workflow for Schöllkopf Asymmetric Synthesis

Figure 2: Workflow for the asymmetric synthesis of this compound via the Schöllkopf method.

This protocol is a generalized procedure based on the principles of the Schöllkopf method.

Step 1: Preparation of the Bis-lactim Ether

-

The dipeptide derived from glycine and (R)-valine is cyclized to form the corresponding 2,5-diketopiperazine.

-

The diketopiperazine is then treated with a powerful methylating agent, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt), to yield the bis-lactim ether, which serves as the chiral auxiliary.

Step 2: Asymmetric Alkylation

-

The bis-lactim ether is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78°C) under an inert atmosphere.

-

A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the prochiral carbon of the glycine unit, forming a chiral enolate.

-

A solution of 2-(bromomethyl)thiophene in THF is then added to the enolate solution. The steric bulk of the isopropyl group from the valine auxiliary directs the incoming electrophile to the opposite face of the enolate, leading to a highly diastereoselective alkylation.

-

The reaction is quenched, and the crude alkylated bis-lactim ether is isolated.

Step 3: Hydrolysis and Isolation

-

The alkylated intermediate is subjected to mild acidic hydrolysis (e.g., dilute trifluoroacetic acid) to cleave the bis-lactim ether, yielding the methyl ester of this compound and the methyl ester of the valine auxiliary.

-

The two amino acid esters are separated by chromatography.

-

The methyl ester of this compound is then hydrolyzed under basic conditions (e.g., with lithium hydroxide) followed by neutralization to afford the final product, this compound.

Conclusion

This compound is a readily available building block for researchers in the pharmaceutical and chemical sciences. For routine applications, direct purchase from commercial suppliers is the most convenient option. However, for large-scale needs or for the synthesis of derivatives, the synthetic routes outlined in this guide provide reliable methods for its preparation. The choice between a classical resolution and a direct asymmetric synthesis will depend on factors such as the required scale, available resources, and the desired level of enantiopurity. The detailed protocols and workflows presented here offer a solid foundation for the successful synthesis of this important amino acid.

References

Technical Guide: 3-(2-Thienyl)-L-alanine Powder for Research and Development

An In-depth Examination of Physical Characteristics and Stability

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Thienyl)-L-alanine powder. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's key characteristics, stability profile, and relevant experimental methodologies.

Introduction

This compound is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl group is replaced by a thienyl group. This substitution imparts unique properties, making it a valuable building block in peptide synthesis and a competitive inhibitor of phenylalanine hydroxylase.[1][2] Its distinct structure is leveraged in the development of novel therapeutics and as a research tool in biochemistry and medicinal chemistry.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound powder are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | References |

| Appearance | White to off-white powder or crystals | [3] |

| Molecular Formula | C₇H₉NO₂S | |

| Molecular Weight | 171.22 g/mol | |

| Melting Point | 255-263 °C (with decomposition) | [4][5] |

| Optical Activity | [α]20/D −30.5±1.5°, c = 1% in H₂O | [5] |

| CAS Number | 22951-98-8 |

Solubility Profile

The solubility of this compound is a critical parameter for its use in aqueous and organic media. The compound exhibits limited solubility in water, which can be enhanced with sonication.

| Solvent | Solubility | References |

| Water | Slightly soluble; ≥ 5 mg/mL (29.20 mM) | [3] |

Stability and Storage

Proper storage and handling are essential to maintain the integrity of this compound powder.

Recommended Storage Conditions:

-

Powder: For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[3]

-

In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Degradation: While specific degradation pathways are not extensively detailed in the literature, like other amino acids, this compound may be susceptible to oxidation and photolytic degradation. Therefore, it is advisable to store the compound protected from light.

Experimental Protocols

The following are generalized experimental protocols applicable for determining the physical characteristics and stability of this compound.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[6][7][8]

Procedure:

-

Ensure the this compound powder is dry and finely pulverized.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Aqueous Solubility Determination (Visual Inspection Method)

This protocol provides a straightforward method for estimating the solubility of this compound in water.[9][10]

Procedure:

-

Weigh a precise amount of this compound powder.

-

Add a measured volume of purified water to a clear vial containing the powder.

-

Vortex the mixture for 1-2 minutes.

-

If the solid does not dissolve, sonicate the mixture for up to 5 minutes.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

If the powder has completely dissolved, the solubility is at least the concentration prepared. If not, the process can be repeated with a larger volume of solvent to determine the saturation point.

Biological Activity and Applications

Inhibition of Phenylalanine Hydroxylase

This compound acts as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[1][2] This inhibition is a key aspect of its biological activity.

Solid-Phase Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry. It allows for the incorporation of a non-canonical amino acid into peptide chains, enabling the synthesis of novel peptides with unique properties.[11][12][13][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-(2-Thienyl)- DL -alanine = 98 2021-58-1 [sigmaaldrich.com]

- 5. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

A Technical Guide to L-2-Thienylalanine (CAS 22951-96-8): Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Thienylalanine, identified by CAS number 22951-96-8, is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and a valuable tool in biochemical research. Its structural similarity to phenylalanine allows it to act as a competitive antagonist, a property that has been historically significant in diagnostic applications and continues to be relevant in the study of metabolic pathways. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, biological activities, and key experimental protocols related to L-2-thienylalanine, intended to support its application in drug discovery and development.

Physicochemical Properties

L-2-Thienylalanine is a derivative of alanine (B10760859) containing a thiophene (B33073) ring. Its chemical and physical characteristics are summarized in the tables below, providing essential data for its handling, characterization, and use in various experimental settings.

Table 1: General and Chemical Properties

| Property | Value |

| CAS Number | 22951-96-8 |

| Molecular Formula | C₇H₉NO₂S[1] |

| Molecular Weight | 171.22 g/mol [1] |

| IUPAC Name | (2S)-2-amino-3-(thiophen-2-yl)propanoic acid |

| Synonyms | (S)-2-Amino-3-(2-thienyl)propionic acid, 3-(2-Thienyl)-L-alanine |

| SMILES | N--INVALID-LINK--C(O)=O[1] |

| InChI Key | WTOFYLAWDLQMBZ-LURJTMIESA-N[1] |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Appearance | White to off-white powder[2] |

| Melting Point | 255-263 °C (decomposes)[1] |

| Solubility | Slightly soluble in water |

| Optical Rotation | [α]20/D −30.5±1.5°, c = 1% in H₂O[1] |

Synthesis of L-2-Thienylalanine

The enantioselective synthesis of L-2-thienylalanine is critical for its application in pharmaceuticals and biological studies, where stereochemistry dictates activity. Several strategies have been developed to produce the desired L-enantiomer with high purity.

Enzymatic and Asymmetric Synthesis Approaches

Enzymatic resolutions and asymmetric synthesis are the predominant methods for obtaining enantiomerically pure L-2-thienylalanine.[3] One common approach involves the enzymatic resolution of a racemic mixture of 2-thienylalanine.[4]

Another powerful strategy is the diastereoselective alkylation of a chiral glycine (B1666218) equivalent. For instance, the anion of a chiral bis-lactim ether derived from a diketopiperazine can be alkylated with 2-(chloromethyl)thiophene. Subsequent hydrolysis of the alkylated product yields the desired L-amino acid.[5]

A general workflow for the asymmetric synthesis of L-2-thienylalanine is depicted below.

Caption: Asymmetric synthesis workflow for L-2-thienylalanine.

Biological Activity and Signaling Pathways

Phenylalanine Antagonism

L-2-Thienylalanine is a well-established antagonist of L-phenylalanine.[6] This antagonism is the basis for its use in the Guthrie test for phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine. In this test, L-2-thienylalanine inhibits the growth of the bacterium Bacillus subtilis. However, in the presence of high levels of phenylalanine, as found in the blood of newborns with PKU, this inhibition is overcome, and bacterial growth is observed.[6] The mechanism of this antagonism involves the competitive inhibition of enzymes that utilize phenylalanine as a substrate. It has been shown to competitively inhibit rat phenylalanine hydroxylase and the intestinal transport of phenylalanine.

Phenylalanine Metabolism and Related Signaling

The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase. In PKU, a deficiency in this enzyme leads to the accumulation of phenylalanine and its conversion into alternative metabolites.

Caption: Phenylalanine metabolism and its disruption in PKU.

High concentrations of phenylalanine have been shown to induce apoptosis in cortical neurons through a mitochondria-mediated pathway involving the activation of RhoA and its downstream effector, Rho-associated kinase (ROCK). This signaling cascade leads to changes in the cytoskeleton and ultimately to programmed cell death.

Caption: RhoA/ROCK signaling in phenylalanine-induced apoptosis.

Experimental Protocols

The Guthrie Test for Phenylketonuria

The Guthrie test is a bacterial inhibition assay used for newborn screening of PKU.

Materials:

-

Bacillus subtilis culture

-

Agar (B569324) plates

-

β-2-Thienylalanine (as the inhibitor)

-

Filter paper discs

-

Newborn blood sample (heel prick)

-

Control samples with known phenylalanine concentrations

Procedure:

-

Prepare agar plates containing a minimal growth medium and a specific concentration of β-2-thienylalanine sufficient to inhibit the growth of Bacillus subtilis.

-

Inoculate the agar plates with a lawn of Bacillus subtilis.

-

Apply a small spot of the newborn's blood onto a filter paper disc and allow it to dry.

-

Place the dried blood spot disc onto the surface of the inoculated agar plate.

-

Place control discs with varying known concentrations of phenylalanine on the same plate.

-

Incubate the plate under conditions suitable for bacterial growth.

-

Observe the plate for zones of bacterial growth around the discs. The diameter of the growth zone is proportional to the concentration of phenylalanine in the blood sample.